4-Benzyl-2-methylmorpholin-3-one
Description
4-Benzyl-2-methylmorpholin-3-one is a heterocyclic compound featuring a morpholinone core substituted with a benzyl group at position 4 and a methyl group at position 2. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated).
Properties
CAS No. |
61636-33-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-benzyl-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-10-12(14)13(7-8-15-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
FJCYRXLDGXUGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and methanol, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst . The reaction proceeds through the formation of N-benzylethanolamine, which then undergoes cyclization with glyoxylic acid to yield the desired product. The reaction conditions include:
Step 1: Benzaldehyde, ethanolamine, alkali, and methanol are added to a high-pressure reaction kettle. The mixture is vacuumized, replaced, and stirred for the reaction.
Step 2: The resulting N-benzylethanolamine is mixed with glyoxylic acid in tetrahydrofuran, stirred, and distilled to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include benzyl alcohols, benzylamines, and substituted morpholinones .
Scientific Research Applications
4-Benzyl-2-methylmorpholin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of the MDM2-p53 protein-protein interaction, which is crucial in regulating cell cycle and apoptosis .
Comparison with Similar Compounds
4-Benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8)
- Molecular Formula: C₁₁H₁₃NO₃
- Molecular Weight : 207.23 g/mol
- Key Differences :
- The hydroxyl group at position 2 increases polarity (TPSA: 49.8 Ų) compared to the methyl group in the target compound, enhancing solubility but reducing lipophilicity (LogP: 1.24 vs. ~2.0 estimated for the methyl analog) .
- Pharmacokinetics : Lower BBB permeability (predicted) due to higher polarity, but improved GI absorption (85% probability) .
- Applications: Potential intermediate for synthesizing hydroxylated bioactive molecules.
4-Benzylmorpholin-3-one (A151412)
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Key Differences: Lacks the methyl group at position 2, reducing steric hindrance and possibly increasing reactivity at the morpholinone ring. Purity: Available at 95% purity, suggesting industrial applicability in scalable syntheses .
- Applications : Simpler structure may favor use in combinatorial chemistry libraries.
3-Benzyl-2-morpholin-4-yl-chromen-4-one (3h)
- Molecular Formula: C₂₀H₁₈NO₃ (estimated)
- Synthesis : Prepared via TiCl₄-mediated condensation, yielding 41% after chromatography .
- Key Differences: Chromenone moiety introduces aromaticity and planarity, enhancing π-π stacking interactions with biological targets (e.g., kinases). Morpholine is part of a fused ring system, limiting conformational flexibility compared to the standalone morpholinone in the target compound.
- Applications : Likely investigated as a kinase inhibitor due to structural resemblance to flavones.
4-Benzoyl-1-[(3-methoxyphenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Molecular Formula : C₂₄H₂₁N₂O₃ (estimated)
- Benzoyl and methoxyphenyl substituents introduce additional hydrogen-bonding and hydrophobic interactions .
- Applications : Likely explored in CNS drug discovery due to extended aromatic systems.
Research Findings and Trends
- Substituent Effects :
- Methyl vs. Hydroxyl at Position 2 : Methyl enhances lipophilicity and metabolic stability, while hydroxyl improves solubility but reduces BBB penetration .
- Benzyl vs. Benzoyl : Benzyl groups offer moderate hydrophobicity, whereas benzoyl introduces hydrogen-bond acceptors, influencing target selectivity .
- Synthetic Accessibility: Morpholinone derivatives with simpler substituents (e.g., 4-Benzylmorpholin-3-one) are more scalable (95% purity reported) . Chromenone-containing analogs require multi-step syntheses with moderate yields (~41%) .
Biological Activity
4-Benzyl-2-methylmorpholin-3-one is a heterocyclic compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a benzyl group and a methyl group at the 2-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 205.28 g/mol. The unique combination of aromatic and aliphatic characteristics contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against several bacterial strains.
- Neurokinin Receptor Antagonism : It may act as an antagonist to neurokinin receptors, which are involved in pain transmission and other physiological processes.
- Inhibition of Enzymatic Activity : Studies have demonstrated its ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Morpholine Ring : Starting from appropriate precursors, the morpholine ring is synthesized through nucleophilic substitution reactions.
- Benzyl Substitution : The introduction of the benzyl group is achieved via alkylation reactions using benzyl chloride.
- Methyl Group Addition : Methylation can be performed using methyl iodide or similar reagents to achieve the final product.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound in antibiotic development.
Case Study 2: Neurokinin Receptor Modulation
Research focused on the neurokinin receptor antagonism properties of this compound showed promising results in animal models. The antagonistic effects were linked to reduced pain perception, suggesting its utility in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
